Bis(2-methylprop-2-en-1-yl) 4,4'-sulfonyldibenzoate
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Overview
Description
Bis(2-methylprop-2-en-1-yl) 4,4’-sulfonyldibenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 2-methylprop-2-en-1-yl groups attached to a 4,4’-sulfonyldibenzoate core. The compound’s molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylprop-2-en-1-yl) 4,4’-sulfonyldibenzoate typically involves the esterification of 4,4’-sulfonyldibenzoic acid with 2-methylprop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Bis(2-methylprop-2-en-1-yl) 4,4’-sulfonyldibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylprop-2-en-1-yl) 4,4’-sulfonyldibenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and alkanes.
Substitution: The major products are substituted esters and alcohols.
Scientific Research Applications
Bis(2-methylprop-2-en-1-yl) 4,4’-sulfonyldibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2-methylprop-2-en-1-yl) 4,4’-sulfonyldibenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methyl-2-propen-1-yl) phthalate: Similar in structure but with a phthalate core instead of a sulfonyldibenzoate core.
Isophthalic acid, di(2-methylprop-2-en-1-yl) ester: Another ester with a different aromatic core.
Uniqueness
Bis(2-methylprop-2-en-1-yl) 4,4’-sulfonyldibenzoate is unique due to its sulfonyldibenzoate core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61262-55-3 |
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Molecular Formula |
C22H22O6S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-methylprop-2-enyl 4-[4-(2-methylprop-2-enoxycarbonyl)phenyl]sulfonylbenzoate |
InChI |
InChI=1S/C22H22O6S/c1-15(2)13-27-21(23)17-5-9-19(10-6-17)29(25,26)20-11-7-18(8-12-20)22(24)28-14-16(3)4/h5-12H,1,3,13-14H2,2,4H3 |
InChI Key |
KPLPZMCSCAFHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=C)C |
Origin of Product |
United States |
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